
4-ブロモ-N-(1-シアノシクロブチル)ベンゾアミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-bromo-N-(1-cyanocyclobutyl)benzamide” is a chemical compound. It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group . The specific compound you’re asking about has additional functional groups: a bromine atom (hence the “bromo” in the name), a cyclobutyl group (a four-carbon ring), and a nitrile group (a carbon triple-bonded to a nitrogen, indicated by “cyanocyclobutyl”) .
Synthesis Analysis
The synthesis of benzamides, including derivatives like “4-bromo-N-(1-cyanocyclobutyl)benzamide”, can be achieved through the direct condensation of carboxylic acids and amines . This reaction is performed under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth . This method is considered green, rapid, mild, and highly efficient .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-N-(1-cyanocyclobutyl)benzamide” include a molecular weight of 200.24, and it is a powder at room temperature .
科学的研究の応用
抗酸化活性
抗菌活性
創薬
産業用途
エラスターゼ阻害
作用機序
The mechanism of action of 4-bromo-N-(1-cyanocyclobutyl)benzamide involves the inhibition of the target enzymes through binding to their active sites. The compound has been shown to have a high affinity for the active sites of these enzymes, leading to their inhibition and subsequent disruption of the physiological processes they are involved in.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-bromo-N-(1-cyanocyclobutyl)benzamide are dependent on the target enzyme being inhibited. For instance, inhibition of carbonic anhydrase can lead to a decrease in the production of bicarbonate ions, which are essential for maintaining the pH balance in the body. Inhibition of histone deacetylase can lead to changes in gene expression, which can affect various physiological processes. Inhibition of matrix metalloproteinase can lead to a decrease in the degradation of extracellular matrix proteins, which are essential for tissue remodeling and repair.
実験室実験の利点と制限
One of the advantages of using 4-bromo-N-(1-cyanocyclobutyl)benzamide in lab experiments is its potency and selectivity towards the target enzymes. This makes it an ideal tool for studying the role of these enzymes in various physiological processes and diseases. However, one of the limitations of using this compound is its low solubility in water, which can make it challenging to work with in certain experiments.
将来の方向性
There are several future directions for the study of 4-bromo-N-(1-cyanocyclobutyl)benzamide. One of the areas of interest is the development of more potent and selective inhibitors of the target enzymes. This could lead to the development of new drugs for the treatment of various diseases. Another area of interest is the study of the compound's effects on other physiological processes and pathways. This could lead to a better understanding of its potential applications in various fields, including neuroscience and immunology.
Conclusion
In conclusion, 4-bromo-N-(1-cyanocyclobutyl)benzamide is a potent and selective inhibitor of several enzymes, with potential applications in drug discovery and development. Its mechanism of action involves binding to the active sites of the target enzymes, leading to their inhibition and subsequent disruption of physiological processes. While there are some limitations to its use in lab experiments, future directions for its study include the development of more potent and selective inhibitors and the study of its effects on other physiological processes and pathways.
合成法
The synthesis of 4-bromo-N-(1-cyanocyclobutyl)benzamide involves the reaction of 4-bromo-benzoyl chloride with 1-cyanocyclobutane in the presence of triethylamine. The reaction is carried out at room temperature, and the product is obtained after purification through column chromatography. The yield of the product is typically around 50%.
Safety and Hazards
The safety information for “4-bromo-N-(1-cyanocyclobutyl)benzamide” indicates that it may be harmful if swallowed and may cause genetic defects . Precautionary measures include avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
特性
IUPAC Name |
4-bromo-N-(1-cyanocyclobutyl)benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-4-2-9(3-5-10)11(16)15-12(8-14)6-1-7-12/h2-5H,1,6-7H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEKCAMLQBVASSL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(C#N)NC(=O)C2=CC=C(C=C2)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
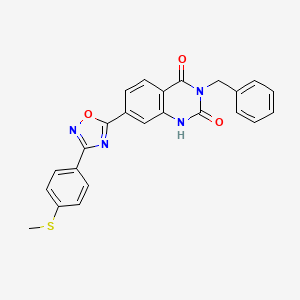
![N-(1-Cyanocyclopentyl)-2-[[5-(1H-indol-3-yl)-4-(oxolan-2-ylmethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2396679.png)
![2-[4-(5,7-Dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-5,7-dimethyl-1,3-benzothiazole](/img/structure/B2396680.png)
![8-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]naphthalene-2-carbonitrile](/img/structure/B2396682.png)
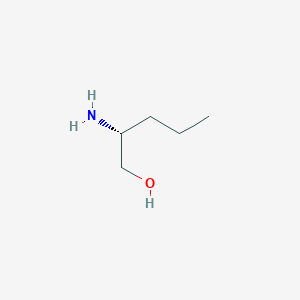
![3-(4-chlorophenyl)-N-[2-(1H-indol-3-yl)ethyl]acrylamide](/img/structure/B2396684.png)
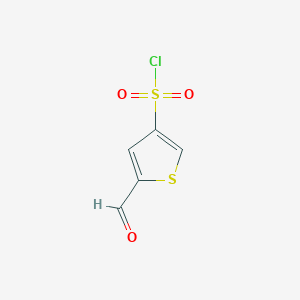
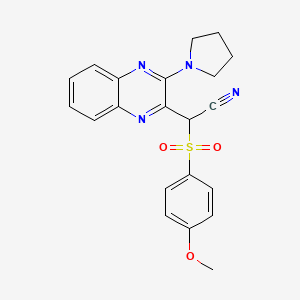
![(4R)-tert-Butyl 4-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/structure/B2396688.png)

![4-methyl-1-phenyl-7-((pyridin-3-ylmethyl)thio)-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2396692.png)
![6-Methyl-3-[3-(trifluoromethyl)phenyl]-1,2,4-triazin-5-ol](/img/structure/B2396693.png)
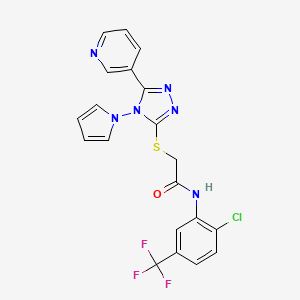
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)isoxazole-5-carboxamide](/img/structure/B2396697.png)
